molecular formula C14H11FN2O3 B6631933 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid

Cat. No. B6631933
M. Wt: 274.25 g/mol
InChI Key: HDQBOIDIJWRAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid, also known as Fmoc-Lys(Fmoc)-OH, is a chemical compound that is widely used in scientific research. This compound belongs to the class of Fmoc-protected amino acids, which are commonly used in peptide synthesis. Fmoc-Lys(Fmoc)-OH is a derivative of lysine, an essential amino acid that is important for protein synthesis.

Mechanism of Action

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH is an Fmoc-protected amino acid, which means that it has a temporary protective group attached to the amino group. This protective group is removed during peptide synthesis to expose the amino group, which then reacts with the carboxyl group of another amino acid to form a peptide bond. 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH is also a lysine derivative, which means that it can participate in various biochemical reactions that involve lysine, such as acetylation, methylation, and ubiquitination.
Biochemical and Physiological Effects
3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH itself does not have any biochemical or physiological effects, as it is a synthetic compound that is not found in nature. However, peptides synthesized using 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH can have a wide range of biochemical and physiological effects, depending on their sequence and structure. For example, some peptides synthesized using 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH have antimicrobial properties, while others have anti-inflammatory or anticancer properties.

Advantages and Limitations for Lab Experiments

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH has several advantages for lab experiments. First, it is readily available from commercial sources, which makes it easy to obtain. Second, it has a high purity and stability, which ensures consistent results in peptide synthesis. Third, it is compatible with a wide range of peptide synthesis methods, including solid-phase peptide synthesis and solution-phase peptide synthesis.
However, 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH also has some limitations for lab experiments. First, it is relatively expensive compared to other Fmoc-protected amino acids. Second, it is sensitive to moisture and air, which can lead to degradation and reduced yields in peptide synthesis. Third, it has a relatively low solubility in water, which can make it difficult to dissolve in some peptide synthesis solvents.

Future Directions

There are several future directions for research on 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH. First, there is a need for more efficient and cost-effective synthesis methods for this compound. Second, there is a need for more research on the biochemical and physiological effects of peptides synthesized using 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH. Third, there is a need for more research on the use of 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH in drug discovery and other biomedical applications. Finally, there is a need for more research on the potential environmental impacts of 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH and other Fmoc-protected amino acids, as these compounds are widely used in peptide synthesis and can potentially enter the environment through laboratory waste.

Synthesis Methods

The synthesis of 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH involves several steps. First, 5-fluoropyridine-2-carboxylic acid is reacted with thionyl chloride to form 5-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with N-Fmoc-lysine to form 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH. The final product is purified by column chromatography. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH is widely used in scientific research, particularly in peptide synthesis. Peptides are short chains of amino acids that play a crucial role in various biological processes. 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH is commonly used as a building block in peptide synthesis, where it is used to introduce lysine residues into peptides. Peptides synthesized using 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH have a wide range of applications, including drug discovery, biomarker identification, and structural biology.

properties

IUPAC Name

3-[[(5-fluoropyridine-2-carbonyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-11-4-5-12(16-8-11)13(18)17-7-9-2-1-3-10(6-9)14(19)20/h1-6,8H,7H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQBOIDIJWRAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid

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